![molecular formula C20H38O11 B013810 Octyl |A-D-Lactoside CAS No. 74513-17-0](/img/structure/B13810.png)
Octyl |A-D-Lactoside
Overview
Description
Octyl |A-D-Lactoside (OAL) is a synthetic glycolipid molecule composed of an octyl group linked to a D-lactose sugar. It has been widely used in scientific research as a model membrane-binding molecule due to its ability to interact with various cell types and its ability to penetrate through the cell membrane. OAL is also used in biochemical and physiological studies to study the effects of membrane-binding molecules on cell physiology.
Scientific Research Applications
Inhibition of Endogenous Glycosphingolipid Synthesis
Octyl A-D-Lactoside has been used in studies to inhibit endogenous glycosphingolipids . The incubation of amphipathic lactosides with cultured cells was found to prime the glycosylation of lactosides whose oligosaccharide structures were exactly the same as those of glycosphingolipids produced by cells . This demonstrates that lactoside primers serve as an efficient means to inhibit endogenous glycosphingolipids in studies to clarify glycosphingolipid functions .
Biocatalysis in Organic Solvents
Octyl A-D-Lactoside has been used in biocatalysis performed in an organic solvent with the use of CALB-octyl-agarose support . This approach includes the application of a polypropylene reactor, an appropriate buffer for immobilization, a drying step, and then the storage of immobilized lipases in a climatic chamber or a refrigerator . An immobilized lipase B from Candida antarctica (CALB) was used in the kinetic resolution of (R, S)-flurbiprofen by enantioselective esterification with methanol, reaching a high enantiomeric excess .
Acceleration of Octyl Octanoate Synthesis
Octyl A-D-Lactoside has been used to accelerate the octyl octanoate synthesis . The acylation reaction parameters including temperature, moisture level, shaking speed and enzyme dose were subsequently investigated and optimized .
Mechanism of Action
Target of Action
Octyl A-D-Lactoside, also known as Octyl β-D-Lactoside, is primarily used in the solubilization of membrane-bound proteins . These proteins are the primary targets of Octyl A-D-Lactoside. Membrane-bound proteins play a crucial role in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .
Mode of Action
Octyl A-D-Lactoside acts as a nonionic detergent, interacting with membrane-bound proteins to solubilize them . This interaction likely involves the hydrophobic tail of the Octyl A-D-Lactoside molecule inserting into the lipid bilayer of the membrane, while the hydrophilic head group interacts with the aqueous environment. This disrupts the lipid-lipid interactions in the membrane, allowing the proteins to be solubilized and extracted .
Biochemical Pathways
For instance, it could impact signal transduction pathways if it solubilizes a receptor protein, or transport pathways if it solubilizes a transport protein .
Result of Action
The primary result of Octyl A-D-Lactoside’s action is the solubilization of membrane-bound proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, if a receptor protein is solubilized, this could potentially disrupt a signal transduction pathway. If a transport protein is solubilized, this could potentially disrupt the transport of molecules across the membrane .
Action Environment
The action of Octyl A-D-Lactoside can be influenced by various environmental factors. For example, the presence of other lipids or detergents could potentially affect its ability to solubilize membrane-bound proteins. Additionally, factors such as pH and temperature could potentially affect its solubility and therefore its efficacy . The stability of Octyl A-D-Lactoside could also be affected by environmental factors such as light, heat, and humidity .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-YAIANMIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432097 | |
Record name | Octyl |A-D-Lactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl |A-D-Lactoside | |
CAS RN |
74513-17-0 | |
Record name | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74513-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl |A-D-Lactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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